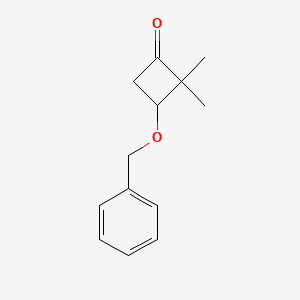

3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYCKJLAKYHLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, a valuable intermediate in medicinal chemistry and organic synthesis. The core of this synthesis revolves around a [2+2] cycloaddition reaction between dimethylketene, generated in situ, and benzyl vinyl ether. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their inherent ring strain endows them with unique chemical reactivity, making them versatile building blocks in organic synthesis. The specific target of this guide, this compound, incorporates several key features: a reactive ketone functionality, a sterically demanding gem-dimethyl group that can influence conformational preferences, and a benzyloxy group that can serve as a protected hydroxyl functionality or be further elaborated. These characteristics make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

The synthetic strategy detailed herein is predicated on the well-established [2+2] cycloaddition of a ketene with an alkene, a powerful method for the construction of four-membered rings.[1] By understanding the nuances of this reaction, researchers can reliably access this important synthetic intermediate.

Mechanistic Rationale: The [2+2] Cycloaddition Pathway

The cornerstone of this synthesis is the [2+2] cycloaddition of dimethylketene with benzyl vinyl ether. This reaction is believed to proceed through a concerted, yet asynchronous, [π2s + π2a] cycloaddition mechanism, as proposed by Woodward and Hoffmann.

Diagram of the [2+2] Cycloaddition Mechanism

References

3-(benzyloxy)-2,2-dimethylcyclobutan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Cyclobutanones for Drug Discovery

A Senior Application Scientist's Field Guide to 3-(Benzyloxy)cyclobutan-1-one: A Versatile Scaffold for Medicinal Chemistry

Foreword: This guide addresses the chemical properties and applications of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. It is important to note that while this specific molecule is indexed, detailed experimental data in the public domain is sparse.[1] Therefore, this document will focus on its parent compound, 3-(benzyloxy)cyclobutan-1-one , a well-characterized and synthetically versatile building block. The principles of reactivity, synthesis, and application discussed herein provide a robust and scientifically grounded framework for researchers and drug development professionals working with this class of compounds. The presence of the gem-dimethyl group in the target molecule is anticipated to primarily influence steric hindrance around the carbonyl group and adjacent positions, a factor to be considered when adapting the methodologies described.

Introduction: The Cyclobutane Motif in Modern Drug Design

The cyclobutane ring, once considered an exotic and unstable scaffold, has emerged as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure allows for precise positioning of substituents, offering a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, the cyclobutane core can serve as a bioisostere for other common functionalities, improving pharmacokinetic properties such as metabolic stability and cell permeability.

Within this class, 3-(benzyloxy)cyclobutan-1-one stands out as a particularly useful synthetic intermediate. The molecule incorporates three key features: a reactive ketone for further functionalization, a strained four-membered ring that can participate in ring-opening or expansion reactions, and a benzyl ether protecting group that is stable under a variety of reaction conditions but can be readily cleaved when needed. This combination makes it an ideal starting point for the synthesis of complex carbocyclic nucleoside analogues and other pharmacologically active compounds.

Physicochemical and Spectroscopic Profile

The fundamental physical and spectroscopic properties of 3-(benzyloxy)cyclobutan-1-one are critical for its application in synthesis, guiding choices in solvent selection, reaction temperature, and purification methods.

Physical Properties

The compound is typically a colorless to yellow, clear liquid or a solid, depending on purity and ambient temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| CAS Number | 30830-27-4 | [2][3] |

| Boiling Point | 285 °C | [2] |

| Density | 1.11 g/cm³ | [2] |

| Refractive Index | 1.5225 | [2] |

| Flash Point | 126 °C | [2] |

| Storage Temperature | -20°C (Freezer), Inert Atmosphere | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of 3-(benzyloxy)cyclobutan-1-one during synthesis and subsequent reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint for the molecule. The signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutane ring, and the methylene protons of the cyclobutane ring are all distinctly resolved.[2]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.40-7.29 ppm | multiplet (m) | 5H | Aromatic protons (C₆H₅) |

| 4.53 ppm | singlet (s) | 2H | Benzylic protons (OCH₂) |

| 4.38 ppm | triplet of triplets (tt) | 1H | C3-H of cyclobutane |

| 3.3-3.1 ppm | multiplet (m) | 4H | C2-H₂ and C4-H₂ of cyclobutane |

(Data acquired in CDCl₃ at 500 MHz)[2]

Synthesis and Manufacturing Pathway

The synthesis of 3-(benzyloxy)cyclobutan-1-one can be achieved through several routes. A common and effective industrial method involves a multi-step process starting from readily available materials, culminating in a dechlorination step to yield the final product.[4]

Overall Synthetic Scheme

The pathway involves the formation of a dichlorinated cyclobutanone intermediate followed by reductive dechlorination. This approach is advantageous as it leverages robust and scalable chemical transformations.

Caption: High-level overview of the synthetic pathway to 3-(benzyloxy)cyclobutan-1-one.

Step-by-Step Synthesis Protocol

This protocol describes the final reductive dechlorination step, a critical transformation in the overall synthesis.[4] The causality for using zinc powder in acetic acid is based on its effectiveness as a reducing agent for vicinal dihalides to form alkenes, and in this case, for the selective removal of the gem-dichloro group without affecting the ketone or benzyl ether.

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-(benzyloxy)-2,2-dichlorocyclobutanone (1.0 eq) in a 1:1 mixture of acetic acid and water.[4]

-

Reagent Addition: Slowly add zinc powder (approx. 3.0 eq) to the solution while stirring at room temperature. The slow addition is crucial to control the exotherm of the reaction.[4]

-

Reaction Monitoring: Continue stirring at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup - Filtration: Upon completion, filter the reaction mixture to remove excess zinc and zinc salts.[4]

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.[4]

-

Workup - Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize residual acetic acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

-

Purification: The crude 3-(benzyloxy)cyclobutan-1-one can be purified by distillation or silica gel column chromatography to achieve high purity (typically 95-98%).[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-(benzyloxy)cyclobutan-1-one lies in the reactivity of its ketone functional group. This ketone can be readily transformed into a variety of other functionalities, serving as a linchpin for building molecular complexity.

Stereoselective Reduction of the Carbonyl Group

A primary application is the reduction of the ketone to a secondary alcohol. The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride is a mild and effective reagent for this transformation, typically leading to the cis-alcohol as the major product due to hydride attack from the less sterically hindered face of the cyclobutane ring.[5]

Caption: Stereoselective reduction of the ketone to form the corresponding cis-alcohol.

Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanol

This protocol provides a validated method for the stereoselective reduction of the ketone.[5]

-

Dissolution: Dissolve 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous ethanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction rate and enhancing stereoselectivity.

-

Reagent Addition: Add sodium borohydride (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]

-

Reaction: Stir the reaction mixture at 0 °C for 3 hours.[5]

-

Quenching: Carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtering and concentrating the solvent, purify the crude product by silica gel column chromatography (e.g., eluting with 10% ethyl acetate in hexanes) to yield the pure cis-3-(benzyloxy)cyclobutanol.[5]

Applications in Drug Discovery and Development

The primary value of 3-(benzyloxy)cyclobutan-1-one in the pharmaceutical industry is as a versatile starting material for compounds with therapeutic potential. Its structure is frequently incorporated into nucleoside analogues designed to inhibit viral enzymes.

A notable application is its use as a reactant for the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate. These derivatives have been investigated as inhibitors of the HIV-1 reverse transcriptase enzyme, a critical target in antiretroviral therapy.[2] The rigid cyclobutane scaffold mimics the ribose sugar of natural nucleosides but offers greater metabolic stability, a key objective in drug design.

Safety and Handling

As with any chemical reagent, proper handling of 3-(benzyloxy)cyclobutan-1-one is essential for laboratory safety.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6] Avoid formation of dust and aerosols.[6]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2]

Conclusion

3-(Benzyloxy)cyclobutan-1-one is a high-value chemical intermediate whose utility is rooted in the strategic combination of a reactive ketone, a conformationally restricted cyclobutane ring, and a stable benzyl protecting group. While its 2,2-dimethyl derivative remains a more specialized reagent, the well-documented synthesis, reactivity, and application of the parent compound provide a clear and reliable roadmap for its use in the complex, multi-step syntheses required for modern drug discovery. Its role in the development of antiviral agents underscores the continued importance of strained-ring systems as foundational scaffolds in medicinal chemistry.

References

- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 3. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 5. (1s,3s)-3-(benzyloxy)cyclobutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one

This guide provides a comprehensive walkthrough for the structural elucidation of the novel compound, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. Designed for researchers, scientists, and professionals in drug development, this document details the integrated analytical approach required to unambiguously determine the chemical structure of this molecule. We will delve into the logic behind the application of various spectroscopic techniques, offering insights honed from extensive field experience.

Introduction

The synthesis of novel chemical entities with unique structural motifs is a cornerstone of modern medicinal chemistry and materials science. Substituted cyclobutane rings, in particular, are of significant interest due to their presence in various natural products and their utility as versatile synthetic intermediates. The target of our investigation, this compound, combines the strained four-membered ring system with a bulky benzyloxy substituent, presenting a unique challenge and opportunity for detailed structural analysis. Accurate structure determination is paramount, as the precise arrangement of atoms dictates the molecule's physicochemical properties and biological activity. This guide will demonstrate a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.

A plausible synthetic route to obtain this compound could involve the [2+2] cycloaddition of a ketene with an appropriate enol ether, followed by further functional group manipulations. Given the potential for regio- and stereoisomerism, a robust analytical workflow is essential to confirm the desired product.

Strategic Elucidation Workflow

Caption: A strategic workflow for the structural elucidation of a novel compound.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound, based on established principles and data from similar structures.

Table 1: Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

| 204 | [M]+ (Molecular Ion) |

| 107 | [C7H7O]+ (Benzylic ether fragment) |

| 91 | [C7H7]+ (Tropylium ion) - Base Peak |

| 77 | [C6H5]+ (Phenyl group) |

| 56 | [C4H8]+ or [C3H4O]+ (Cyclobutane ring fragments) |

Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2960, 2870 | Aliphatic C-H stretch (methyl groups) |

| ~1785 | C=O stretch (ketone in a 4-membered ring) |

| ~1600, 1495, 1450 | Aromatic C=C stretch |

| ~1100 | C-O stretch (ether) |

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 - 7.25 | m | 5H | Ar-H |

| 4.50 | s | 2H | -OCH₂Ph |

| 4.20 | t | 1H | H-3 |

| 2.80 | d | 2H | H-4 |

| 1.25 | s | 6H | -C(CH₃)₂ |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 210.0 | - | C-1 (C=O) |

| 138.0 | - | Ar-C (quaternary) |

| 128.5 | CH | Ar-C |

| 127.8 | CH | Ar-C |

| 127.6 | CH | Ar-C |

| 75.0 | CH | C-3 |

| 70.0 | CH₂ | -OCH₂Ph |

| 55.0 | - | C-2 |

| 48.0 | CH₂ | C-4 |

| 22.0 | CH₃ | -C(CH₃)₂ |

Detailed Spectroscopic Analysis

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion [M]+ and various fragment ions.

Interpretation: The predicted molecular ion peak at m/z 204 corresponds to the molecular formula C₁₃H₁₆O₂. A key fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable tropylium ion at m/z 91, which is often the base peak in the spectrum. The presence of a peak at m/z 107 suggests the benzyloxy fragment [C₇H₇O]⁺. Peaks at m/z 77 and 56 can be attributed to the phenyl group and fragmentation of the cyclobutane ring, respectively.

Experimental Protocol:

-

A solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The solution is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For EI-MS, an electron beam with an energy of 70 eV is used to ionize the sample.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and its environment.

Interpretation: The most diagnostic peak in the predicted IR spectrum is the strong absorption at approximately 1785 cm⁻¹. This is characteristic of a ketone carbonyl group within a strained four-membered ring; the ring strain increases the frequency of the C=O stretch compared to an acyclic ketone (typically ~1715 cm⁻¹).[1][2] The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms the presence of both aromatic and aliphatic components. A strong C-O stretching band around 1100 cm⁻¹ is indicative of the ether linkage.

Experimental Protocol:

-

A small amount of the neat liquid sample is placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) is prepared and placed in an IR cell.

-

The sample is placed in the beam of an FTIR spectrometer, and the spectrum is recorded.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, their relative numbers (integration), and their connectivity to neighboring protons (spin-spin splitting).

Interpretation: The aromatic region of the spectrum is expected to show a multiplet between δ 7.35 and 7.25 ppm, integrating to 5 protons, which is characteristic of a monosubstituted benzene ring. A singlet at δ 4.50 ppm, integrating to 2 protons, is assigned to the benzylic methylene protons (-OCH₂Ph). A triplet at δ 4.20 ppm (1H) is assigned to the proton at C-3, which is coupled to the two protons at C-4. The two protons at C-4 are expected to appear as a doublet at δ 2.80 ppm, being coupled to the proton at C-3. The two methyl groups at C-2 are chemically equivalent and magnetically shielded, appearing as a sharp singlet at δ 1.25 ppm, integrating to 6 protons.

¹³C Nuclear Magnetic Resonance (NMR) and DEPT Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

Interpretation: The ¹³C NMR spectrum is predicted to show 9 distinct signals. The downfield signal at δ 210.0 ppm is characteristic of a ketone carbonyl carbon. The signals in the aromatic region (δ 127-138 ppm) correspond to the six carbons of the benzene ring. The DEPT-135 spectrum would show the quaternary aromatic carbon and the C-1 and C-2 carbons as absent, the CH carbons of the aromatic ring and C-3 as positive signals, and the -OCH₂Ph and C-4 carbons as negative signals. The two equivalent methyl carbons are expected to appear as a single positive signal at δ 22.0 ppm.

Experimental Protocol (NMR):

-

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired using standard pulse sequences.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Principle: 2D NMR techniques provide correlations between different nuclei, allowing for the unambiguous assignment of the ¹H and ¹³C signals and the determination of the carbon skeleton.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms over multiple bonds (typically 2-3 bonds).

Interpretation and Structure Assembly:

The 2D NMR data are crucial for assembling the final structure.

Caption: Diagram illustrating the key COSY, HSQC, and HMBC correlations.

-

A COSY spectrum would show a cross-peak between the proton at δ 4.20 (H-3) and the protons at δ 2.80 (H-4), confirming their vicinal relationship.

-

An HSQC spectrum would link the proton signals to their directly attached carbons: δ 4.20 (H-3) to δ 75.0 (C-3), δ 2.80 (H-4) to δ 48.0 (C-4), δ 4.50 (-OCH₂Ph) to δ 70.0 (-OCH₂Ph), and δ 1.25 (-C(CH₃)₂) to δ 22.0 (-C(CH₃)₂).

-

The HMBC spectrum is pivotal for assembling the carbon skeleton. Key correlations would include:

-

The methyl protons (δ 1.25) showing correlations to the quaternary carbon C-2 (δ 55.0), the carbonyl carbon C-1 (δ 210.0), and the methine carbon C-3 (δ 75.0). This confirms the placement of the gem-dimethyl group at the C-2 position.

-

The proton at C-3 (δ 4.20) would show correlations to C-1, C-2, C-4, and the benzylic carbon (-OCH₂Ph), confirming its position and its connection to the benzyloxy group.

-

The benzylic protons (δ 4.50) would show correlations to C-3 and the quaternary aromatic carbon (δ 138.0), confirming the benzyloxy linkage.

-

By integrating all this information, the structure of this compound can be confidently assigned.

Conclusion

The structural elucidation of this compound is a prime example of the power of a multi-technique spectroscopic approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, we can build a complete and validated picture of the molecule. The causality behind each experimental choice is clear: MS provides the molecular formula, IR identifies key functional groups, ¹H and ¹³C NMR map out the proton and carbon environments, and 2D NMR techniques definitively connect these fragments. This self-validating system ensures the scientific integrity of the structural assignment, a critical step in the advancement of chemical research and development.

References

discovery and history of cyclobutanone derivatives

An In-depth Technical Guide to the Discovery and History of Cyclobutanone Derivatives

Abstract

Cyclobutanone, the smallest easily handled cyclic ketone, represents far more than a simple four-membered ring.[1] Its inherent strain energy and versatile reactivity have propelled it from a laboratory curiosity to an indispensable building block in modern organic synthesis. This guide charts the historical trajectory of cyclobutanone and its derivatives, from the arduous initial synthesis by Nikolai Kischner to the sophisticated catalytic and enantioselective methods employed by today's researchers. We will explore the pivotal discoveries and evolving synthetic strategies, providing technical protocols and mechanistic insights for professionals in chemical research and drug development. The narrative emphasizes the causality behind experimental choices, reflecting a field-proven perspective on the utility and synthesis of these valuable intermediates.

Introduction: The Significance of a Strained Ring

Cyclobutanone, with the molecular formula (CH₂)₃CO, is a colorless, volatile liquid that belies the chemical potential locked within its strained four-membered ring.[1] Unlike its highly sensitive three-membered counterpart, cyclopropanone, cyclobutanone offers a stable yet reactive scaffold.[1] This reactivity, a direct consequence of angular and torsional strain, allows the ring to participate in a variety of transformations, including ring-opening, contraction, and enlargement reactions.[2][3] This versatility has established cyclobutanone derivatives as crucial intermediates in the synthesis of complex molecular frameworks, with applications spanning pharmaceuticals—including anticancer and antiviral agents—to advanced agrochemicals.[4] This guide traces the intellectual and technical evolution of cyclobutanone chemistry, providing a foundational understanding for its modern applications.

Chapter 1: The Dawn of the Four-Membered Ketone - Kischner's Discovery

The story of cyclobutanone begins in the early 20th century with the pioneering work of Russian chemist Nikolai Kischner. In 1905, Kischner reported the first synthesis of this cyclic ketone.[1] His approach began with cyclobutanecarboxylic acid, a more accessible four-membered ring at the time.

Kischner's method, while groundbreaking, was described as cumbersome and inefficient, yielding only small amounts of the desired product.[1] The multi-step process was characteristic of the era's synthetic chemistry, relying on stoichiometric transformations rather than catalytic efficiency. The low yield can be attributed to the harsh reaction conditions and the multiple transformations required, each step incurring product loss.

Protocol 1: Conceptual Reconstruction of Kischner's Synthesis

-

Salt Formation: Conversion of cyclobutanecarboxylic acid to its calcium salt by reaction with a suitable calcium base (e.g., calcium hydroxide).

-

Pyrolytic Decarboxylation: Dry distillation of the calcium cyclobutanecarboxylate. The heat would induce decarboxylation and ring closure to form cyclobutanone. This method, a variation of the Ruzicka large-ring synthesis, was a common way to form cyclic ketones from dicarboxylic acids but is notoriously low-yielding for small rings.

-

Purification: Distillation of the crude product to isolate the volatile cyclobutanone.

Causality Behind Experimental Choices:

-

Starting Material: Cyclobutanecarboxylic acid was used because methods for forming carbocyclic rings, like the Perkin alicyclic synthesis, were more established than methods for directly forming cyclic ketones.

-

Pyrolysis: Thermal decomposition of dicarboxylate salts was a known, albeit inefficient, method for ketone formation. The choice reflects the limited synthetic toolkit available at the time.

Caption: Kischner's pioneering synthesis of cyclobutanone.

Chapter 2: Early Innovations and New Synthetic Pathways

The inefficiency of Kischner's method spurred the search for more practical routes. The mid-20th century saw the development of several clever strategies that significantly improved the accessibility of cyclobutanone.

The Lipp & Köster Ring Expansion

A more efficient preparation was developed by P. Lipp and R. Köster, who reacted diazomethane with ketene.[1] This reaction proceeds through a fascinating ring expansion of a transient cyclopropanone intermediate.

Mechanism & Scientific Insight: The reaction begins with the cycloaddition of diazomethane to ketene, forming a cyclopropanone intermediate. This highly strained three-membered ketone readily reacts with another molecule of diazomethane. The subsequent loss of a stable dinitrogen molecule (N₂) drives the expansion of the three-membered ring to the more stable four-membered cyclobutanone.[1] The mechanism was later confirmed using ¹⁴C-labeled diazomethane.[1]

Caption: The Lipp & Köster synthesis via ring expansion.

Rearrangement of Oxaspiropentane

Another elegant approach involves the lithium iodide-catalyzed rearrangement of oxaspiropentane.[1] This method leverages an easily accessible starting material, methylenecyclopropane.

Workflow & Causality:

-

Epoxidation: Methylenecyclopropane is first treated with an epoxidizing agent (e.g., m-CPBA) to form oxaspiropentane.

-

Rearrangement: The introduction of a Lewis acid, such as lithium iodide, catalyzes the rearrangement. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bond and facilitating a concerted bond migration that expands the three-membered ring to the four-membered ketone, relieving ring strain.

The Dithiane (Umpolung) Approach

Pioneered by E.J. Corey and D. Seebach, the use of 1,3-dithiane as a masked acyl anion revolutionized organic synthesis.[5] This concept of "umpolung," or polarity inversion, provides a robust method for cyclobutanone synthesis.

Scientific Insight: Normally, the carbonyl carbon is electrophilic. By converting it to a dithioacetal, the corresponding proton becomes acidic. Deprotonation with a strong base (like n-butyllithium) generates a nucleophilic carbanion—a masked acyl anion. This nucleophile can then be used in standard alkylation reactions.

Protocol 2: Cyclobutanone Synthesis via the Dithiane Method

-

Anion Formation: Dissolve 1,3-dithiane in dry tetrahydrofuran (THF) at -20°C under an inert atmosphere (e.g., Argon). Add one equivalent of n-butyllithium dropwise and allow the solution to warm to 0°C to form the 2-lithio-1,3-dithiane anion.

-

First Alkylation: Cool the solution to -78°C and add one equivalent of 1-bromo-3-chloropropane. The lithiated dithiane will displace the more reactive bromide.

-

Cyclization: Add a second equivalent of n-butyllithium at low temperature to deprotonate the carbon alpha to the two sulfur atoms again. Upon warming, an intramolecular Williamson ether-like synthesis occurs, with the anion displacing the chloride to form 5,9-dithiaspiro[3.5]nonane.[6]

-

Deprotection: The dithiane protecting group is removed under oxidative or hydrolytic conditions (e.g., using mercuric chloride and cadmium carbonate) to reveal the cyclobutanone carbonyl.[1]

Data Summary: Comparison of Early Synthetic Methods

| Method | Key Reactants | Typical Yield | Key Advantages | Key Disadvantages |

| Kischner (1905) | Cyclobutanecarboxylic Acid | Low (<15%)[7] | Foundational discovery | Inefficient, harsh conditions |

| Lipp & Köster | Diazomethane, Ketene | ~36%[7] | More efficient, clever mechanism | Use of hazardous/explosive reagents |

| Oxaspiropentane | Methylenecyclopropane | ~28%[7] | Readily available starting material | Multi-step process |

| Dithiane Method | 1,3-Dithiane, 1-bromo-3-chloropropane | ~40%[7] | Versatile (Umpolung), reliable | Use of strong bases, toxic mercury salts |

Chapter 3: The [2+2] Cycloaddition Revolution

The development of [2+2] cycloaddition reactions marked a paradigm shift in cyclobutane synthesis, offering a direct and often highly stereocontrolled route to the four-membered ring.[2] The reaction of a ketene with an alkene is the most prominent example for constructing cyclobutanones.[8][9]

Mechanism & Scientific Insight: This reaction is believed to proceed via a concerted [π²s + π²a] suprafacial-antarafacial mechanism. The ketene approaches the alkene, and two new sigma bonds are formed simultaneously to create the cyclobutanone ring. This mechanism explains the high degree of stereospecificity often observed. The versatility of this method is a key advantage; by choosing different substituted alkenes and ketenes, a vast library of functionalized cyclobutanone derivatives can be synthesized.

Protocol 3: Generalized [2+2] Cycloaddition for a Substituted Cyclobutanone

-

Ketene Generation: In a flame-dried, two-neck flask under an inert atmosphere, dissolve an appropriate acyl chloride (e.g., dichloroacetyl chloride) in a dry, non-polar solvent like hexane or diethyl ether.

-

Reaction Setup: In a separate flask, dissolve the desired alkene (e.g., cyclopentene) in the same solvent. Cool this flask to 0°C.

-

Addition: Slowly add a tertiary amine base (e.g., triethylamine) to the acyl chloride solution. This in-situ generates the highly reactive ketene (e.g., dichloroketene).

-

Cycloaddition: Transfer the ketene-containing solution via cannula to the chilled alkene solution. The reaction is often rapid. Stir for several hours at room temperature to ensure completion.

-

Workup & Purification: Quench the reaction, wash the organic layer to remove the amine salt, dry, and concentrate. The resulting crude cyclobutanone derivative is then purified, typically by column chromatography or distillation.

Caption: General workflow for [2+2] cycloaddition synthesis.

Chapter 4: The Modern Era of Cyclobutanone Synthesis

Contemporary research focuses on developing more efficient, selective, and environmentally benign methods. This includes the rise of catalytic reactions and advanced strategies that provide precise control over the molecular architecture.

Catalytic and Radical-Mediated Ring Expansions

While ring expansion is a classic strategy, modern methods employ catalysts to achieve transformations under milder conditions. For example, transition metals like palladium can catalyze the rearrangement of certain vinylcyclopropanes to furnish cyclobutanones.[10]

Furthermore, the discovery of free radical-based ring expansions has opened new synthetic avenues.[8] These reactions typically involve the generation of a radical on a side chain attached to the cyclobutanone. This radical can add to the carbonyl carbon, forming an alkoxy radical intermediate which then undergoes a selective β-scission to expand the ring, a powerful method for constructing fused seven- or eight-membered rings.[8]

Enantioselective Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric syntheses of cyclobutanone derivatives. Key strategies include:

-

Chiral Catalysts: Using metal complexes with chiral ligands to catalyze [2+2] cycloadditions or ring expansions, inducing a preference for one enantiomer.[2]

-

Chiral Auxiliaries: Covalently attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction, after which the auxiliary is cleaved.

-

Organocatalysis: Employing small, chiral organic molecules to catalyze reactions, such as the enantioselective conversion of vinylic cyclopropyl alcohols into cyclobutanones bearing α-quaternary stereocenters.[3][10]

Conclusion: An Enduring and Versatile Intermediate

The journey of cyclobutanone chemistry is a compelling narrative of scientific progress. From Kischner's low-yield synthesis, born from the limited tools of his time, to the elegant and highly selective catalytic methods of the 21st century, the pursuit of this strained ring has consistently pushed the boundaries of organic synthesis. Its evolution from a chemical curiosity to a cornerstone intermediate for drug discovery and complex molecule synthesis is a testament to the ingenuity of chemists. The cyclobutanone ring, once a challenge to create, is now a powerful tool wielded with precision, promising further innovations in the years to come.

References

- 1. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutane - Wikipedia [en.wikipedia.org]

- 10. Cyclobutanone synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 2,2-Dimethyl-3-(phenylmethoxy)cyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern organic chemistry and drug discovery.[1] Its unique three-dimensional structure provides a platform for novel pharmacophores, offering advantages in metabolic stability, conformational rigidity, and the ability to explore chemical space beyond traditional flat aromatic systems.[1] This guide focuses on a specific, yet underexplored, member of this class: 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one , a molecule poised for application in complex molecular synthesis. Due to its limited presence in commercial databases, this document will provide a comprehensive overview based on established principles of cyclobutane chemistry, offering insights into its synthesis, characterization, and potential applications.

Chemical Identity and Properties

| Identifier | Value | Source |

| Common Name | This compound | - |

| IUPAC Name | 2,2-dimethyl-3-(phenylmethoxy)cyclobutan-1-one | PubChem |

| CAS Number | Not Assigned | - |

| Molecular Formula | C₁₃H₁₆O₂ | PubChem |

| Molecular Weight | 204.26 g/mol | PubChem |

| Predicted LogP | 2.5 - 3.0 | - |

Proposed Synthesis: A Mechanistic Perspective

The synthesis of substituted cyclobutanones can be achieved through various methodologies, with [2+2] cycloadditions being a prominent and effective strategy.[2][3] For the target molecule, a plausible and efficient route involves the cycloaddition of benzyl vinyl ether with dichloroketene, generated in situ, followed by a reductive dechlorination. This approach is advantageous as it directly installs the required benzyloxy group and provides a handle for further functionalization.

Experimental Protocol: Two-Step Synthesis

Step 1: [2+2] Cycloaddition of Benzyl Vinyl Ether and Dichloroketene

This step is based on the well-established cycloaddition of ketenes with alkenes to form cyclobutanones. The use of dichloroketene is particularly useful as the resulting dichlorocyclobutanone is often a crystalline solid, facilitating purification.

-

Reaction: Benzyl vinyl ether + Dichloroacetyl chloride + Activated Zinc → 3-(Benzyloxy)-2,2-dichlorocyclobutan-1-one

-

Rationale: Dichloroacetyl chloride, in the presence of an activating agent like zinc or triethylamine, eliminates HCl to form the highly reactive dichloroketene intermediate. This electrophilic ketene readily undergoes a [2+2] cycloaddition with the electron-rich double bond of benzyl vinyl ether. The reaction is typically performed in an aprotic solvent like diethyl ether or hexane to prevent quenching of the ketene intermediate.

Detailed Procedure:

-

To a stirred suspension of activated zinc dust (2.5 equivalents) in anhydrous diethyl ether (10 volumes), add a solution of benzyl vinyl ether (1 equivalent) and dichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether (5 volumes) dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain the reaction temperature between 25-30°C using a water bath.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and zinc salts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(benzyloxy)-2,2-dichlorocyclobutan-1-one.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Reductive Dechlorination

The removal of the chlorine atoms is a crucial step to arrive at the target molecule. Zinc dust in acetic acid is a classic and effective reagent for this transformation.

-

Reaction: 3-(Benzyloxy)-2,2-dichlorocyclobutan-1-one + Zn/AcOH → this compound

-

Rationale: The zinc metal acts as a reducing agent, while acetic acid serves as a proton source. The reaction proceeds via a stepwise reduction of the carbon-chlorine bonds.

Detailed Procedure:

-

Dissolve the purified 3-(benzyloxy)-2,2-dichlorocyclobutan-1-one (1 equivalent) in glacial acetic acid (10 volumes).

-

Add activated zinc dust (5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 10 volumes).

-

Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the final this compound.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Physical Characteristics of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the novel chemical entity, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one. As a compound of interest in synthetic and medicinal chemistry, a thorough understanding of its physical properties is paramount for its application in research and development. This document synthesizes available data, offers expert insights into expected properties based on structural analogues, and provides a framework for its experimental characterization.

Chemical Identity and Structural Elucidation

This compound is a substituted cyclobutanone derivative. Its core structure consists of a four-membered carbocyclic ring bearing a ketone functional group, a benzyloxy substituent at the 3-position, and two methyl groups at the 2-position.

Molecular Formula: C₁₃H₁₆O₂[1]

SMILES: CC1(C(CC1=O)OCC2=CC=CC=C2)C[1]

InChI: InChI=1S/C13H16O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3[1]

The structural arrangement of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparison of Physicochemical Properties

| Property | This compound (Predicted/Inferred) | 3-(benzyloxy)cyclobutan-1-one (Experimental) | 3-((benzyloxy)methyl)cyclobutanone (Experimental) |

| Molecular Weight | 204.26 g/mol [1] | 176.21 g/mol [2] | 190.24 g/mol [3] |

| Appearance | Likely a colorless to yellow oil or low-melting solid | Clear liquid[4] | Yellow oil |

| Boiling Point | Expected to be higher than analogues due to increased molecular weight | 285 °C[4] | 295.1 °C at 760 mmHg[5] |

| Density | Expected to be slightly lower than 3-(benzyloxy)cyclobutan-1-one due to the alkyl groups | 1.11 g/cm³[4] | 1.105 g/cm³[5] |

| Flash Point | Expected to be in a similar range to the analogues | 126 °C[4] | 127.7 °C[5] |

| Refractive Index | Expected to be in a similar range to the analogues | 1.5225[4] | 1.541[5] |

| Solubility | Expected to have good solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and low solubility in water. | Not specified, but inferred to be soluble in organic solvents. | Not specified, but inferred to be soluble in organic solvents. |

Expert Insights: The introduction of the gem-dimethyl group is anticipated to have several effects. The increase in molecular weight will likely lead to a higher boiling point and potentially a higher melting point if the compound is a solid. The steric bulk of the methyl groups may influence crystal packing, which would affect the melting point. The increased alkyl character could slightly decrease the density and aqueous solubility compared to its non-methylated counterpart.

Spectroscopic Characterization: Predicted Spectral Features

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be informative. Key predicted signals include:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Benzylic Protons: A singlet around δ 4.5 ppm for the two protons of the -OCH₂- group.

-

Cyclobutane Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to restricted rotation and diastereotopicity. We can anticipate signals for the CH proton at the 3-position and the CH₂ protons at the 4-position.

-

Methyl Protons: Two singlets for the diastereotopic methyl groups at the 2-position, likely in the δ 1.0-1.3 ppm region.

For comparison, the reported ¹H NMR data for 3-(benzyloxy)cyclobutan-1-one (500 MHz, CDCl₃) shows signals at δ 7.40-7.29 (m, 5H), 4.53 (s, 2H), 4.38 (tt, J = 6.6, 4.7Hz, 1H), and 3.3-3.1 (m, 4H)[4].

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 11 distinct signals (assuming no accidental equivalence):

-

Carbonyl Carbon: A signal in the downfield region, typically > δ 200 ppm, characteristic of a cyclobutanone.

-

Aromatic Carbons: Signals between δ 127-138 ppm for the phenyl ring carbons.

-

Benzylic Carbon: A signal around δ 70 ppm for the -OCH₂- carbon.

-

Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring, with the C-O and C-C=O carbons being the most deshielded.

-

Methyl Carbons: Two signals in the aliphatic region (δ 15-30 ppm) for the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

C=O Stretch: A strong absorption band around 1780 cm⁻¹, typical for a ketone in a four-membered ring.

-

C-O-C Stretch: A strong band in the region of 1100-1200 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1600 and 1450 cm⁻¹.

Mass Spectrometry

Mass spectrometry would provide crucial information for structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 204.1150.

-

Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the benzyl group (m/z = 91), and other characteristic cleavages of the cyclobutane ring and ether linkage. Predicted collision cross-section data for various adducts are available[1].

Synthesis and Experimental Characterization Workflow

The synthesis of this compound would likely follow established methodologies for the formation of substituted cyclobutanones. A plausible synthetic approach is outlined below, based on synthetic routes for similar compounds[6].

References

- 1. PubChemLite - this compound (C13H16O2) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)cyclobutan-1-one

A Note to Our Audience: Initial research efforts to compile a comprehensive spectroscopic guide for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one revealed a significant gap in publicly available experimental data. To provide a scientifically rigorous and valuable resource, this guide has been refocused on the closely related and well-characterized compound, 3-(Benzyloxy)cyclobutan-1-one . The structural similarities and differences will be highlighted to offer valuable insights for researchers in the field.

Introduction

3-(Benzyloxy)cyclobutan-1-one is a valuable synthetic intermediate in organic chemistry. Its rigid four-membered ring and the presence of a benzyloxy group make it a versatile building block for the synthesis of more complex molecules, including derivatives of 2'-deoxyadenosine 5'-triphosphate which have shown potential as inhibitors of HIV-1 reverse transcriptase.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of this compound in complex reaction mixtures. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(benzyloxy)cyclobutan-1-one, grounded in the principles of spectroscopic interpretation and supported by available data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 3-(benzyloxy)cyclobutan-1-one dictates its characteristic spectroscopic fingerprint. The key structural elements to consider are:

-

Cyclobutanone Ring: A strained four-membered ring containing a carbonyl group. The ring strain and the electronegativity of the carbonyl oxygen significantly influence the chemical shifts of the ring protons and carbons in NMR spectroscopy, as well as the vibrational frequency of the C=O bond in IR spectroscopy.

-

Benzyloxy Group: Comprising a benzyl group (C₆H₅CH₂) attached to an ether oxygen. This group introduces a set of aromatic protons and carbons with characteristic chemical shifts in NMR, as well as specific C-O and aromatic C-H stretching and bending vibrations in the IR spectrum.

Below is a diagram illustrating the molecular structure of 3-(benzyloxy)cyclobutan-1-one.

References

stability and storage conditions for 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one

An In-depth Technical Guide to the Stability and Storage of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-one

Introduction

This compound is a substituted cyclobutanone derivative of interest in synthetic chemistry. Like many complex organic molecules used in research and drug development, its chemical integrity is paramount to achieving reliable and reproducible experimental outcomes. The inherent ring strain of the cyclobutanone moiety and the presence of a benzyloxy group introduce specific chemical liabilities that must be managed through controlled storage and handling.[1][2] Degradation of the parent compound can lead to the formation of impurities that may compromise downstream reactions, alter biological activity, or complicate analytical results.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It outlines the critical factors influencing the stability of this compound, provides evidence-based recommendations for its storage, and details protocols for handling and stability assessment.

Note on available data: Publicly available stability data for this compound (CAS 2063-92-5) is limited. Therefore, this guide synthesizes information from its close structural analog, 3-(benzyloxy)cyclobutan-1-one (CAS 30830-27-4), and fundamental chemical principles governing cyclobutanones and benzyl ethers to provide a robust and scientifically grounded set of recommendations.

Physicochemical Properties

Understanding the fundamental properties of the molecule is the first step in developing an appropriate storage strategy. The properties for the closely related analog, 3-(benzyloxy)cyclobutan-1-one, are summarized below and serve as a strong proxy.

| Property | Value (for 3-(benzyloxy)cyclobutan-1-one) | Reference |

| CAS Number | 30830-27-4 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |

| Molecular Weight | 176.21 g/mol | [3][4] |

| Appearance | Colorless to yellow clear liquid or solid | [3] |

| Boiling Point | ~285 °C | [3] |

| Flash Point | ~126 °C | [3] |

| Density | ~1.11 g/cm³ | [3] |

Core Stability Profile: Key Vulnerabilities

The stability of this compound is influenced by several environmental factors. The primary liabilities stem from the benzylic ether linkage and the strained ketone ring.

-

Thermal Stability : The compound is noted to be heat-sensitive.[5] Elevated temperatures can provide the activation energy needed to initiate degradation pathways, such as oxidation or ring-opening reactions. The parent cyclobutanone molecule is known to decompose at very high temperatures (around 350°C), highlighting the inherent energy of the strained four-membered ring.[6] While storage conditions are far from this extreme, chronic exposure to even moderate heat can accelerate degradation.

-

Atmospheric & Oxidative Stability : Multiple suppliers explicitly recommend storing the analog under an inert atmosphere.[3][5][7] This is a critical directive, indicating sensitivity to atmospheric components, primarily oxygen and moisture. The benzylic C-H bond of the benzyloxy group is susceptible to radical-mediated oxidation, which can ultimately cleave the ether bond.

-

Hydrolytic Stability : The compound is classified as moisture-sensitive.[5] The ether linkage, while generally stable, can be susceptible to hydrolysis under acidic or, to a lesser extent, basic conditions. The presence of moisture, especially if it becomes acidic or basic due to dissolved impurities (e.g., CO₂), can facilitate the cleavage of the benzyl ether.

-

Photostability : While specific photostability studies are not publicly available, benzylic compounds can be sensitive to light, particularly UV radiation.[8] Photons can induce the formation of radical species, initiating oxidative degradation at the benzylic position. Therefore, protection from light is a prudent and standard practice for ensuring the long-term integrity of such compounds.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The most probable pathway under typical storage conditions is oxidation.

Oxidative Cleavage of the Benzyl Ether

This is a common degradation route for benzylic ethers. The process is often initiated by autoxidation, a radical chain reaction involving atmospheric oxygen.

-

Initiation : An initiator (like a trace metal ion or light) abstracts a hydrogen atom from the benzylic position, forming a stabilized benzyl radical.

-

Propagation : This radical reacts with molecular oxygen (O₂) to form a peroxide radical. The peroxide radical then abstracts a hydrogen from another molecule of the starting material, forming a hydroperoxide and propagating the radical chain.

-

Termination/Decomposition : The hydroperoxide is unstable and can decompose, leading to the cleavage of the C-O bond and the formation of 3-hydroxy-2,2-dimethylcyclobutan-1-one and benzaldehyde. The benzaldehyde can further oxidize to benzoic acid.

Caption: Hypothesized oxidative degradation pathway.

Recommended Storage and Handling Protocols

To mitigate the risks outlined in the stability profile, strict adherence to the following storage and handling procedures is essential.

Recommended Storage Conditions

The primary goal is to exclude heat, oxygen, moisture, and light.

| Parameter | Recommendation | Rationale | References |

| Temperature | -20°C in a freezer. | Minimizes thermal degradation and autoxidation rates. | [3][7] |

| Atmosphere | Under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen. | [5][7] |

| Container | Tightly sealed amber glass vial or bottle. | Amber glass protects from light, and a tight seal prevents moisture and oxygen ingress. | [9][10] |

| Moisture | Store in a dry environment. | The compound is moisture-sensitive; a desiccator can be used for added protection. | [5][11] |

Safe Handling Procedures

Proper handling is crucial not only for maintaining compound integrity but also for user safety. The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[11]

-

Acclimatization : Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.[12]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation : Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any vapors.[10][11]

-

Dispensing : Use clean, dry syringes or spatulas for dispensing. If the compound is a solid, avoid creating dust.

-

Aliquoting : For long-term projects, it is highly advisable to aliquot the material into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and avoids repeated freeze-thaw cycles.

-

Sealing : After dispensing, flush the headspace of the container with an inert gas (argon or nitrogen) before tightly resealing the cap. Parafilm can be used for an extra layer of sealing.

Analytical Methods for Stability Assessment

Regularly assessing the purity of the compound is essential, especially for reference standards or materials stored for extended periods.

-

Gas Chromatography (GC) : This is a common method cited for purity analysis of the analog, suggesting sufficient volatility and thermal stability for this technique.[3][5] A GC-FID method can be used to quantify the main peak and detect the appearance of new impurity peaks over time.

-

High-Performance Liquid Chromatography (HPLC) : An HPLC-UV method is an excellent alternative, particularly if the compound or its degradants are not thermally stable. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

-

Mass Spectrometry (MS) : Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the most powerful tool for stability studies. It allows for the identification of degradation products by providing molecular weight information, which can be used to confirm the hypothesized degradation pathways.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy can provide a quick assessment of purity by comparing the integration of characteristic peaks to a known internal standard and checking for the appearance of new signals corresponding to impurities like benzaldehyde.[13]

Experimental Protocol: Accelerated Stability Study

This protocol outlines a workflow for evaluating the stability of a new batch of this compound under stressed conditions.

Caption: Workflow for an accelerated stability study.

Methodology

-

Initial Characterization (t=0) :

-

Upon receipt, dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).

-

Perform HPLC-UV analysis to determine the initial purity (as % peak area).

-

Perform LC-MS analysis to confirm the mass of the parent compound and establish a baseline chromatogram.

-

This initial sample serves as the reference standard.

-

-

Sample Preparation for Stressing :

-

Aliquot approximately 1-2 mg of the compound into several amber glass vials.

-

Prepare three sets of samples for each stress condition.

-

-

Storage under Stressed Conditions :

-

Control : Store one set of vials under the recommended conditions (-20°C, under argon).

-

Thermal/Hydrolytic Stress : Place a second set in a stability chamber set to 40°C and 75% relative humidity (RH).

-

Photolytic Stress : Place a third set in a photostability chamber under controlled light exposure at ambient temperature.

-

-

Time-Point Analysis :

-

At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each condition.

-

Prepare the samples for analysis in the same manner as the t=0 sample.

-

Run HPLC-UV and LC-MS analyses.

-

-

Data Evaluation :

-

Compare the purity from the HPLC-UV chromatograms of the stressed samples to the control and t=0 samples.

-

Examine the LC-MS data for the appearance of new peaks. Determine the mass of any significant new peaks to identify potential degradation products (e.g., a peak corresponding to the mass of benzaldehyde or the hydroxylated cyclobutanone).

-

A significant loss of purity (>2%) or the appearance of a major degradant (>0.5%) under a specific condition indicates sensitivity to that factor.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 4. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Cyclobutanone - Wikipedia [en.wikipedia.org]

- 7. 30830-27-4|3-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]

- 8. carlroth.com [carlroth.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

A Guide to the Theoretical Investigation of 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one: A Computational Chemistry Whitepaper

Foreword: The Imperative for In-Silico Scrutiny in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of molecular entities is paramount. Cyclobutane derivatives, owing to their unique conformational constraints and reactivity, represent a class of compounds with significant therapeutic potential.[1] The subject of this guide, 3-(benzyloxy)-2,2-dimethylcyclobutan-1-one, is a molecule of interest that warrants a deep theoretical exploration to unlock its chemical and physical properties. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of theoretical calculations to elucidate the structural, electronic, and spectroscopic features of this novel cyclobutanone derivative. By leveraging the power of computational chemistry, we can predict and understand molecular behavior with a level of detail that is often inaccessible through experimental methods alone, thereby accelerating the drug discovery pipeline.

Foundational Principles: Why Theoretical Calculations Matter

Before embarking on any experimental synthesis or biological evaluation, a robust theoretical understanding of a molecule can provide invaluable insights. For this compound, theoretical calculations can help us to:

-

Determine the most stable three-dimensional structure: The puckered nature of the cyclobutane ring and the conformational flexibility of the benzyloxy group necessitate a thorough computational search for the global minimum energy structure.[2][3]

-

Elucidate electronic properties: Understanding the distribution of electrons within the molecule, as described by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for predicting its reactivity and intermolecular interactions.

-

Predict spectroscopic signatures: Theoretical calculations can provide accurate predictions of vibrational (infrared and Raman) and NMR spectra, which are indispensable for the experimental characterization and verification of the synthesized compound.

-

Investigate potential reaction mechanisms: Should this molecule be a precursor or intermediate, computational studies can map out reaction pathways, identify transition states, and calculate activation energies, offering a deeper understanding of its chemical transformations.[4]

This whitepaper will outline a comprehensive computational protocol designed to address these key areas, grounded in the principles of Density Functional Theory (DFT), a workhorse of modern computational chemistry.

The Computational Gauntlet: A Step-by-Step Protocol

The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the accuracy and reliability of the final results.

Software and Hardware Considerations

For the proposed calculations, we recommend the use of a validated and widely used quantum chemistry software package such as Gaussian 16 [1][5][6][7][8] or ORCA [4][9][10][11][12]. These packages offer a wide array of DFT functionals and basis sets, and are well-documented and supported. The calculations, particularly frequency analyses on a molecule of this size, will require a high-performance computing (HPC) cluster to be completed in a reasonable timeframe.

The Computational Workflow

The following diagram, rendered in DOT language, illustrates the logical flow of the theoretical investigation.

Caption: A flowchart of the computational protocol for this compound.

Detailed Experimental Protocols

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.

-

Conformational Analysis: Due to the flexible benzyloxy side chain and the puckering of the cyclobutane ring, a thorough conformational search is critical. A molecular mechanics-based search using a force field like MMFF94 is a computationally inexpensive first step to identify a set of low-energy conformers.

-

Method Selection: For the geometry optimization, we recommend the B3LYP hybrid functional.[13][14][15][16][17] B3LYP has a long track record of providing a good balance of accuracy and computational cost for organic molecules. For potentially improved accuracy in thermochemistry and kinetics, the M06-2X functional is an excellent alternative.[18][19][20][21][22]

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d) , is a good starting point. For higher accuracy, we recommend a triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) .[23]

-

Execution: Perform a full geometry optimization on the lowest energy conformers identified in the previous step. The optimization should be carried out in the gas phase. Solvation effects can be included later using a continuum solvation model like the Polarizable Continuum Model (PCM) if required.

-

Purpose: This step is crucial for two reasons: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), and to calculate the vibrational frequencies for predicting the infrared (IR) spectrum.

-

Execution: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization. The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.

-

Electronic Properties: From the optimized wavefunction, calculate key electronic properties such as the HOMO and LUMO energies and visualize their spatial distribution. This will provide insights into the molecule's electronic behavior and reactivity.

-

NMR Spectroscopy: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The calculated chemical shifts should be referenced against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

Expected Outcomes and Data Presentation

The successful execution of this computational protocol will yield a wealth of data that can be used to thoroughly characterize this compound. The results should be presented in a clear and concise manner, as exemplified by the tables below.

Table 1: Calculated Geometric Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | Value | ||

| C-O (ether) | Value | ||

| C-C (ring) | Value | ||

| O-C-C | Value | ||

| C-C-C (ring) | Value | ||

| Ring Puckering | Value |

Note: Values are placeholders for the results of the DFT calculations.

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| Key IR Frequencies (cm⁻¹) | Value (C=O stretch), Value (C-O stretch) |

| Key ¹³C NMR Shifts (ppm) | Value (C=O), Value (CH-O), Value (C(CH₃)₂) |

| Key ¹H NMR Shifts (ppm) | Value (CH-O), Value (CH₂-Ph), Value (CH₃) |

Note: Values are placeholders for the results of the DFT calculations.

Authoritative Grounding and Conclusion

The computational protocol outlined in this whitepaper is grounded in well-established quantum chemical methods that have been extensively validated for organic molecules.[13][14][15][16][17][18][19][20][21][22] The choice of DFT functionals and basis sets is based on a balance of accuracy and computational efficiency, ensuring that the results are both reliable and attainable.

By following this guide, researchers can obtain a comprehensive theoretical understanding of this compound before committing significant resources to its synthesis and experimental characterization. The in-silico data generated will serve as a valuable roadmap for experimentalists, aiding in structure elucidation, spectroscopic assignment, and the prediction of chemical reactivity. This synergy between theoretical and experimental chemistry is a cornerstone of modern molecular science and is essential for accelerating the pace of drug discovery and development.

References

- 1. gaussian.com [gaussian.com]

- 2. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ORCA - HPC2N Support and Documentation [docs.hpc2n.umu.se]

- 5. gaussian.com [gaussian.com]

- 6. gaussian.com [gaussian.com]

- 7. scubeindia.com [scubeindia.com]

- 8. Gaussian 16 for Faculty/Staff – UDeploy Software Distribution [udeploy.udel.edu]

- 9. ORCA - FACCTs [faccts.de]

- 10. ORCA | Ohio Supercomputer Center [osc.edu]

- 11. ORCA - ORCD Docs [orcd-docs.mit.edu]

- 12. hpc.hku.hk [hpc.hku.hk]

- 13. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules (2008) | Julian Tirado-Rives | 1175 Citations [scispace.com]

- 15. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 16. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. comp.chem.umn.edu [comp.chem.umn.edu]

- 19. researchgate.net [researchgate.net]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. M06-SX screened-exchange density functional for chemistry and solid-state physics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

Introduction: The Enduring Appeal of a Strained Ring

An In-depth Technical Guide to Substituted Cyclobutanones for Researchers, Scientists, and Drug Development Professionals

Strained carbocyclic molecules, particularly those containing four-membered rings, have emerged from being mere chemical curiosities to indispensable tools in modern organic synthesis.[1][2] Among these, substituted cyclobutanones hold a privileged position. Their inherent ring strain (ca. 26 kcal/mol) makes them highly versatile synthetic intermediates, primed for a variety of selective transformations that are often difficult to achieve with more stable cyclic or acyclic systems.[1][3] This reactivity, coupled with the rigid, three-dimensional scaffold the cyclobutane ring provides, has made them attractive motifs for medicinal chemists and natural product synthesizers.[4][5][6]

The cyclobutanone core is a key structural element in numerous biologically active molecules and natural products.[3][7][8][9] Its derivatives are crucial intermediates in the synthesis of antiviral and anticancer agents, where the precise spatial arrangement of substituents afforded by the cyclobutane frame is critical for biological activity.[4][10][11] This guide provides a comprehensive overview of the core methodologies for synthesizing substituted cyclobutanones, delves into their characteristic reactivity, and highlights their application in the complex world of drug discovery and total synthesis.

Part 1: Stereocontrolled Synthesis of the Cyclobutanone Core

The construction of the cyclobutanone ring, especially with control over stereochemistry, is a pivotal challenge. The choice of synthetic strategy is dictated by the desired substitution pattern and the availability of starting materials. The principal strategies involve building the ring from acyclic precursors ([2+2] cycloadditions) or remodeling an existing ring (ring expansion of cyclopropanes).[10]

[2+2] Cycloaddition Reactions: A Cornerstone of Cyclobutanone Synthesis